

# Spectroscopic Characterization of 5-Benzoyl-2-benzimidazolinone: A Technical Guide

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## Compound of Interest

Compound Name: 5-Benzoyl-2-benzimidazolinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **5-Benzoyl-2-benzimidazolinone**, a key chemical entity with applications in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on its chemical structure and provides standardized experimental protocols for obtaining such data.

## Core Compound Information

Property	Value
Chemical Name	5-Benzoyl-2-benzimidazolinone
Synonyms	(2-Hydroxy-1H-benzimidazol-5-yl)phenylmethanone, Mebendazole Impurity B
Molecular Formula	C <sub>14</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	238.24 g/mol [1]
CAS Number	21472-33-3[1]

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **5-Benzoyl-2-benzimidazolinone**. This data is compiled from typical values for the constituent functional groups and analysis of closely related benzimidazole derivatives.

**Table 1: FT-IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
3100-3000	Medium	Aromatic C-H Stretch
~1710	Strong	C=O Stretch (Amide)
~1650	Strong	C=O Stretch (Benzoyl Ketone)
1620-1580	Medium-Strong	C=C Stretch (Aromatic)
1490-1450	Medium	C-N Stretch
1300-1200	Medium	C-N Stretch
850-750	Strong	Aromatic C-H Bend (Out-of-plane)

**Table 2: UV-Vis Spectroscopy Data**

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent	Electronic Transition
~280	>10,000	Ethanol/Methanol	$\pi \rightarrow \pi^*$ (Benzoyl Chromophore)
~240	>15,000	Ethanol/Methanol	$\pi \rightarrow \pi^*$ (Benzimidazolinone Core)

**Table 3: <sup>1</sup>H NMR Spectroscopy Data (400 MHz, DMSO-d<sub>6</sub>)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.8	Singlet	1H	N-H (Amide)
~10.6	Singlet	1H	N-H (Amide)
~7.8-7.5	Multiplet	5H	Aromatic C-H (Benzoyl)
~7.4	Doublet	1H	Aromatic C-H (Benzimidazolinone)
~7.2	Doublet of Doublets	1H	Aromatic C-H (Benzimidazolinone)
~7.0	Doublet	1H	Aromatic C-H (Benzimidazolinone)

**Table 4:  $^{13}\text{C}$  NMR Spectroscopy Data (100 MHz, DMSO- $\text{d}_6$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~195	C=O (Benzoyl Ketone)
~155	C=O (Amide)
~140	Aromatic C (Quaternary)
~135	Aromatic C (Quaternary)
~132	Aromatic C-H
~130	Aromatic C-H
~129	Aromatic C-H
~128	Aromatic C (Quaternary)
~125	Aromatic C-H
~115	Aromatic C-H
~110	Aromatic C-H

**Table 5: Mass Spectrometry Data**

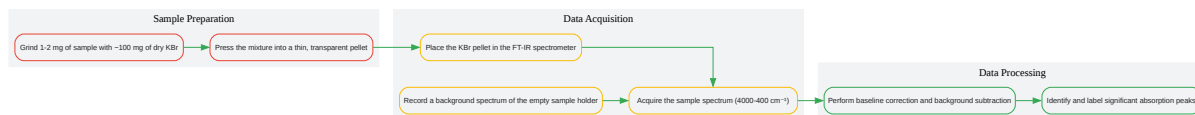
m/z	Ion
238.07	[M] <sup>+</sup> (Molecular Ion)
210	[M-CO] <sup>+</sup>
133	[M-C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

# FT-IR Spectroscopy

Objective: To identify the functional groups present in **5-Benzoyl-2-benzimidazolinone**.



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## References

- 1. 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one | 21472-33-3 | WAA47233 [biosynth.com]
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